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Compound of Interest

Compound Name: Lancifolin C

Cat. No.: B565805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of

Lancifolin C in various samples. The protocols described herein are based on established

analytical techniques for lignan compounds and phytochemicals, offering robust frameworks for

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid

Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with
Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of Lancifolin C in samples such as plant

extracts and formulations where the concentration of the analyte is relatively high.

Experimental Protocol
1.1. Sample Preparation (from Codonopsis lanceolata roots)

Grinding: Grind dried plant material (e.g., roots of Codonopsis lanceolata) into a fine powder

(40-60 mesh).

Extraction:

Accurately weigh 1.0 g of the powdered sample into a conical flask.
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Add 25 mL of 80% methanol.

Perform ultrasonication for 30 minutes at room temperature.

Centrifuge the extract at 4000 rpm for 10 minutes.

Collect the supernatant. Repeat the extraction process on the residue twice more.

Combine the supernatants and evaporate to dryness under reduced pressure.

Purification (Optional, for complex matrices):

Re-dissolve the dried extract in 10 mL of distilled water.

Apply the solution to a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

Wash the cartridge with 10 mL of water to remove highly polar impurities.

Elute the target compounds with 10 mL of methanol.

Final Sample Preparation:

Evaporate the methanolic eluate to dryness.

Reconstitute the residue in 1.0 mL of methanol.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2. Chromatographic Conditions

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and

diode-array detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

A: 0.1% Formic acid in Water
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B: Acetonitrile

Gradient Elution:

0-10 min: 10-30% B

10-25 min: 30-60% B

25-30 min: 60-90% B

30-35 min: 90% B (hold)

35-40 min: 90-10% B (return to initial conditions)

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

Detection Wavelength: 280 nm (based on typical UV absorbance for lignans)

1.3. Calibration Curve

Prepare a series of standard solutions of Lancifolin C (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in

methanol. Inject each standard and plot the peak area against the concentration to construct a

calibration curve.

Data Presentation
Table 1: HPLC-DAD Method Validation and Quantitative Data for Lancifolin C
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Parameter Result

Linearity Range (µg/mL) 1 - 100

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) (µg/mL) User-determined

Limit of Quantification (LOQ) (µg/mL) User-determined

Precision (%RSD) < 2%

Accuracy (Recovery %) 95 - 105%

Sample Concentration (µg/g) User-determined

Experimental Workflow Diagram

Sample Preparation HPLC-DAD Analysis

Grind Sample Ultrasonic Extraction
(80% Methanol)

Centrifuge & Collect
Supernatant Evaporate to Dryness Reconstitute in Methanol Filter (0.45 µm) Inject into HPLC C18 Column Separation DAD Detection (280 nm) Quantification

Click to download full resolution via product page

Caption: HPLC-DAD experimental workflow for Lancifolin C quantification.

Liquid Chromatography with Tandem Mass
Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying low levels of

Lancifolin C in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol
2.1. Sample Preparation (from Plasma)

Protein Precipitation:
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To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate

internal standard (e.g., a structurally similar lignan not present in the sample).

Vortex for 1 minute to precipitate proteins.

Centrifugation:

Centrifuge the mixture at 13,000 rpm for 15 minutes at 4 °C.

Supernatant Collection:

Carefully transfer the supernatant to a new tube.

Evaporation and Reconstitution:

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10

Water:Acetonitrile with 0.1% formic acid).

Vortex and transfer to an LC-MS vial.

2.2. LC-MS/MS Conditions

Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase:

A: 0.1% Formic acid in Water

B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

0-1.0 min: 10% B

1.0-5.0 min: 10-95% B
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5.0-6.0 min: 95% B (hold)

6.0-6.1 min: 95-10% B

6.1-8.0 min: 10% B (equilibration)

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

2.3. Mass Spectrometry Parameters

Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions:

Lancifolin C (C₂₂H₂₈O₅, MW: 372.46): Precursor ion [M+H]⁺ m/z 373.2 → Product ions (to

be determined by direct infusion of a standard). A plausible fragmentation might involve

the loss of a methoxy group or other neutral losses.

Internal Standard (IS): To be determined based on the selected standard.

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 400 °C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Collision gas (Argon) pressure and collision energies for each MRM transition should be

optimized for maximum signal intensity.
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Data Presentation
Table 2: LC-MS/MS Method Validation and Quantitative Data for Lancifolin C

Parameter Result

Linearity Range (ng/mL) User-determined (e.g., 0.1 - 100)

Correlation Coefficient (r²) > 0.995

Limit of Detection (LOD) (ng/mL) User-determined

Limit of Quantification (LOQ) (ng/mL) User-determined

Precision (%RSD, Intra- and Inter-day) < 15%

Accuracy (Recovery %) 85 - 115%

Matrix Effect (%) User-determined

Sample Concentration (ng/mL or ng/g) User-determined

Experimental Workflow Diagram
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Caption: LC-MS/MS experimental workflow for Lancifolin C in plasma.

Overall Analytical Strategy
The choice between HPLC-DAD and LC-MS/MS depends on the required sensitivity, the

complexity of the sample matrix, and the available instrumentation. The following diagram

illustrates the logical flow from sample acquisition to the final quantitative result, applicable to

both methodologies.
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Caption: Logical workflow for the quantification of Lancifolin C.
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[https://www.benchchem.com/product/b565805#analytical-methods-for-quantifying-lancifolin-
c-in-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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